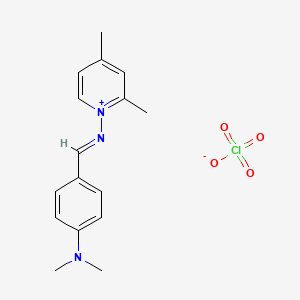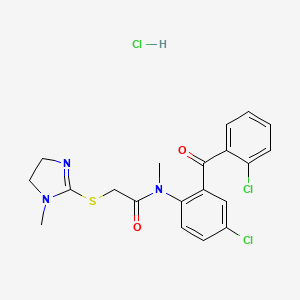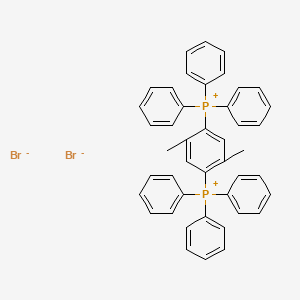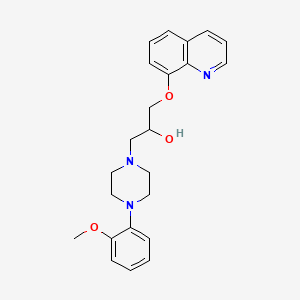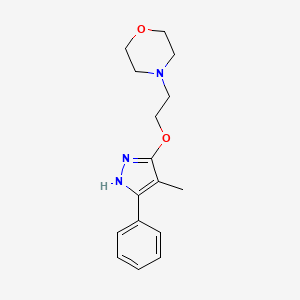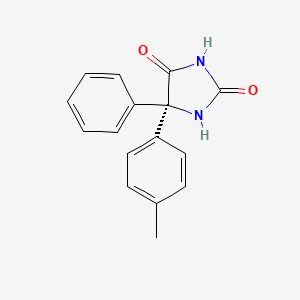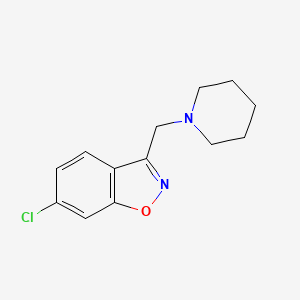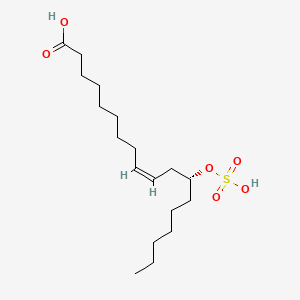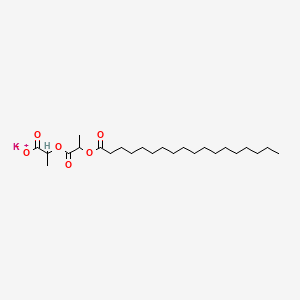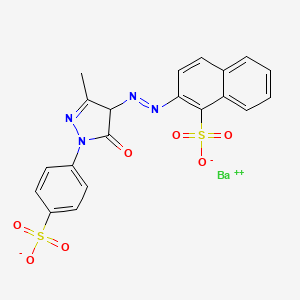
2-((4,5-Dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)naphthalene-1-sulphonic acid, barium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4,5-Dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)naphthalene-1-sulphonic acid, barium salt: is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used in various industrial applications, including textiles, paper, and leather dyeing, due to its bright and stable coloration properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,5-Dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)naphthalene-1-sulphonic acid, barium salt typically involves the following steps:
-
Diazotization: : The process begins with the diazotization of 4,5-Dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-amine. This is achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C).
-
Coupling Reaction: : The diazonium salt formed in the previous step is then coupled with naphthalene-1-sulphonic acid in an alkaline medium. This step results in the formation of the azo dye.
-
Barium Salt Formation: : Finally, the azo dye is treated with barium chloride to form the barium salt of the compound. This step enhances the dye’s stability and insolubility in water, making it suitable for various industrial applications.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction conditions to optimize the synthesis and minimize by-products.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of different oxidation products.
Reduction: Reduction of the azo group can result in the cleavage of the -N=N- bond, forming amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as sulfonation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are typically used.
Substitution: Sulfuric acid or nitric acid can be used for sulfonation and nitration reactions, respectively.
Major Products
Oxidation Products: Various oxidized forms of the azo dye.
Reduction Products: Corresponding amines from the cleavage of the azo bond.
Substitution Products: Sulfonated or nitrated derivatives of the original compound.
科学研究应用
This compound has several applications in scientific research:
Chemistry: Used as a model compound in studies of azo dye synthesis and degradation.
Biology: Employed in staining techniques for microscopy due to its vivid color.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used in the textile, paper, and leather industries for dyeing purposes.
作用机制
The compound exerts its effects primarily through its azo group, which is responsible for its color properties. The azo group can interact with various substrates, leading to the formation of colored complexes. In biological systems, the compound can bind to proteins and other biomolecules, altering their properties and functions.
相似化合物的比较
Similar Compounds
- 2-((4,5-Dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)naphthalene-1-sulphonic acid, sodium salt
- 2-((4,5-Dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)naphthalene-1-sulphonic acid, potassium salt
Uniqueness
The barium salt of the compound is unique due to its enhanced stability and insolubility in water compared to its sodium and potassium counterparts. This makes it particularly suitable for applications where water resistance is crucial, such as in outdoor textiles and coatings.
属性
CAS 编号 |
84030-39-7 |
|---|---|
分子式 |
C20H14BaN4O7S2 |
分子量 |
623.8 g/mol |
IUPAC 名称 |
barium(2+);2-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C20H16N4O7S2.Ba/c1-12-18(20(25)24(23-12)14-7-9-15(10-8-14)32(26,27)28)22-21-17-11-6-13-4-2-3-5-16(13)19(17)33(29,30)31;/h2-11,18H,1H3,(H,26,27,28)(H,29,30,31);/q;+2/p-2 |
InChI 键 |
YMIKUQRGCLQKIS-UHFFFAOYSA-L |
规范 SMILES |
CC1=NN(C(=O)C1N=NC2=C(C3=CC=CC=C3C=C2)S(=O)(=O)[O-])C4=CC=C(C=C4)S(=O)(=O)[O-].[Ba+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



